1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl carbonate
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Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl carbonate is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl carbonate typically involves the following steps:
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Formation of the Pyrimidine Ring: : The pyrimidine ring is synthesized by the condensation of appropriate β-dicarbonyl compounds with amines under acidic conditions. For example, 4,6-dimethylpyrimidine can be synthesized by reacting 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions .
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Formation of the Pyrazole Ring: : The pyrazole ring is formed by the cyclization of hydrazines with α,β-unsaturated carbonyl compounds. For instance, the reaction of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromoacetophenone and ethyl bromoacetate yields pyrazole derivatives .
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Esterification: : The final step involves the esterification of the pyrazole derivative with ethyl chloroformate to form the ethyl carbonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can significantly reduce reaction times and improve yields, making it a viable method for industrial production .
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline derivatives under microwave conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and pyrimidine rings.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl carbonate has several scientific research applications:
Pharmaceuticals: Pyrimidine derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound can be explored for similar applications.
Agrochemicals: Pyrimidine derivatives are used as fungicides and herbicides
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl carbonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
2-Anilinopyrimidines: These compounds are synthesized from 2-chloro-4,6-dimethylpyrimidine and aniline derivatives.
Thiazolyl Derivatives: Synthesized from 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea.
Uniqueness
1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl carbonate is unique due to its combination of pyrimidine and pyrazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H20N4O3 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
[2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methylpyrazol-3-yl] ethyl carbonate |
InChI |
InChI=1S/C15H20N4O3/c1-6-12-11(5)18-19(13(12)22-15(20)21-7-2)14-16-9(3)8-10(4)17-14/h8H,6-7H2,1-5H3 |
InChI Key |
RIXHQKIQADLGBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C)C2=NC(=CC(=N2)C)C)OC(=O)OCC |
Origin of Product |
United States |
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